Product packaging for a-PHP, Crystal(Cat. No.:CAS No. 13415-59-3)

a-PHP, Crystal

Cat. No.: B594210
CAS No.: 13415-59-3
M. Wt: 245.36 g/mol
InChI Key: KYIJLDDXQWBNGX-UHFFFAOYSA-N

Description

Context within Novel Psychoactive Substances (NPS) Classification

α-PHP is classified as a Novel Psychoactive Substance (NPS), a category of substances that are not controlled by international drug conventions but may pose a public health threat. nih.gov Specifically, it falls under the synthetic cathinones group, which are chemical analogues of the naturally occurring stimulant cathinone (B1664624) found in the khat plant. encyclopedia.pub The emergence of numerous NPS, including α-PHP, on the illicit market is a significant concern for public health and regulatory bodies worldwide. nih.govresearchgate.net By 2022, a total of 1,184 NPS had been identified over a 16-year period. researchgate.net

In response to its proliferation, α-PHP has been placed under international and national control. In December 2019, the World Health Organization (WHO) recommended that α-PHP be placed under Schedule II of the United Nations Convention on Psychotropic Substances of 1971. nih.govwikipedia.org The International Narcotics Control Board (INCB) officially listed it as a Schedule II drug in 2020. nih.gov In the United States, the Drug Enforcement Administration (DEA) classified α-PHP as a Schedule I controlled substance in 2022. nih.govwikipedia.org Other countries that have implemented controls on α-PHP include the United Kingdom (Class B), China, Sweden, Poland, and Italy. nih.govnih.gov

Historical Development and Emergence in Illicit Markets

The compound α-PHP was first synthesized in the 1960s. wikipedia.org A patent for α-pyrrolidino ketones, which included the α-PHP compound, was published by the United States Patent Office in April 1967. nih.gov Following the expiration of this patent in 1984, the potential for its illicit manufacture increased. nih.gov

The first documented appearance of α-PHP on the illicit drug market was in Japan in 2014, where it was identified in seized materials. nih.govnih.govnih.gov Following its initial detection, α-PHP began to be reported in other parts of the world, including Europe and North America. researchgate.net Between 2017 and 2020, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was notified of 13 deaths associated with α-PHP. nih.govnih.gov The substance has been sold under various names on the street, including "bloom" in Portugal. nih.gov Its physical appearance can range from transparent to whitish or yellowish crystals, as well as beige to brownish powder. nih.gov

Chemical Classification and Structural Relationships within Synthetic Cathinones

α-PHP is a synthetic stimulant belonging to the cathinone class. wikipedia.org Synthetic cathinones, also known as β-keto amphetamines, are characterized by a chemical structure that can be readily modified, leading to a wide array of compounds. encyclopedia.pub

Pyrovalerone Derivatives Subgroup

Within the broader category of synthetic cathinones, α-PHP is part of the pyrovalerone derivatives subgroup, also referred to as α-pyrrolidinophenones. nih.govresearchgate.net This subgroup is distinguished by the presence of a pyrrolidine (B122466) ring and an alkyl side chain attached to the α-carbon. nih.govencyclopedia.pub The emergence of many pyrovalerone derivatives can be traced back to the appearance of 3,4-methylenedioxypyrovalerone (MDPV). nih.gov

Structural Homologs and Isomers

The structure of α-PHP is closely related to several other synthetic cathinones, differing primarily in the length of the alkyl side chain or the position of substituents on the phenyl ring.

α-Pyrrolidinopentiophenone (α-PVP): α-PHP is a longer-chain homolog of α-PVP, featuring an additional carbon atom on its alkyl side chain. wikipedia.org α-PVP itself is derived from the deletion of the methylenedioxy group from MDPV. nih.gov

α-Pyrrolidinoisohexanophenone (α-PiHP): This compound is a positional isomer of α-PHP. nih.govresearchgate.net While both share the same molecular formula and weight, the methyl group in α-PiHP is shifted on the side chain. nih.gov α-PiHP was first identified in China in 2016. researchgate.net

α-Pyrrolidinoheptaphenone (α-PHPP or PV-8): As a higher homolog of α-PHP, α-PHPP has an even longer alkyl chain. wikipedia.org

Other related compounds include α-pyrrolidinobutiophenone (α-PBP) and α-pyrrolidinopropiophenone (α-PPP), which are formed by shortening the alkyl side chain of α-PVP. nih.gov Conversely, extending the chain of α-PVP leads to α-PHP, α-PHPP, and α-pyrrolidinooctanophenone (α-POP). nih.gov

Chemical Properties of α-PHP and Related Compounds

Compound Name IUPAC Name Molecular Formula Molar Mass (g/mol)
α-Pyrrolidinohexiophenone (α-PHP) 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one C16H23NO 245.36
α-Pyrrolidinopentiophenone (α-PVP) 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one C15H21NO 231.339
α-Pyrrolidinoisohexanophenone (α-PiHP) 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one C16H23NO 245.36
α-Pyrrolidinoheptaphenone (α-PHPP) 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one C17H25NO 259.393

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO B594210 a-PHP, Crystal CAS No. 13415-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13415-59-3

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylhexan-1-one

InChI

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3

InChI Key

KYIJLDDXQWBNGX-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Synonyms

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP

Origin of Product

United States

Pharmacological Profile and Mechanisms of Action Pre Clinical and in Vitro Studies

Monoamine Transporter Interactions (Pre-clinical and In Vitro Studies)

The primary mechanism of action for α-Pyrrolidinohexiophenone (α-PHP) involves its interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft. In vitro studies have focused on characterizing its potency and selectivity as an inhibitor of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

In vitro research has consistently demonstrated that α-PHP is a potent inhibitor of the dopamine transporter (DAT). encyclopedia.pubmdpi.comresearchgate.net This action blocks the reuptake of dopamine from the synapse, leading to increased extracellular concentrations of the neurotransmitter. wikipedia.org Studies using human embryonic kidney 293 (HEK293) cells expressing the human dopamine transporter have determined the half-maximal inhibitory concentration (IC50) for α-PHP to be as low as 0.02 µM. encyclopedia.pub Another study found its potency at DAT to be within the range of 0.02 - 0.64 μM. mdpi.com The potent inhibition of DAT is considered a primary factor in the compound's psychostimulant effects. researchgate.net Structurally, α-PHP is a homolog of α-PVP, differing by an extension in its α-alkyl chain, and research suggests it is at least as potent as α-PVP as a DAT reuptake inhibitor. researchgate.netnih.gov

Similar to its effects on DAT, α-PHP is also a potent inhibitor of the norepinephrine transporter (NET). mdpi.comresearchgate.net This inhibition prevents the reuptake of norepinephrine, thereby increasing its availability in the synapse. nih.gov Research has reported an IC50 value for α-PHP at the NET of 0.04 µM. encyclopedia.pub Other studies confirm its potent activity, with IC50 values for NET inhibition falling within a similar range as those for DAT. mdpi.comresearchgate.net The dual inhibition of both DAT and NET is a characteristic pharmacological feature of many pyrovalerone cathinones. mdpi.com

In stark contrast to its potent effects on DAT and NET, α-PHP exhibits a very low affinity and weak inhibitory activity at the serotonin transporter (SERT). encyclopedia.pubresearchgate.net Studies have consistently reported IC50 values for SERT to be greater than 10 µM. encyclopedia.pubmdpi.com This indicates that significantly higher concentrations of the compound are required to inhibit serotonin reuptake compared to dopamine and norepinephrine reuptake. This pharmacological profile results in a high selectivity ratio for DAT over SERT, with some studies noting a DAT/SERT inhibition ratio of over 1000. mdpi.comresearchgate.netnih.gov This pronounced selectivity for catecholamine transporters over the serotonin transporter is a defining characteristic of α-PHP. researchgate.net

Monoamine Transporter Inhibition Data for α-PHP

Transporter IC50 Value (µM) Source(s)
Dopamine Transporter (DAT) 0.02 encyclopedia.pub
Norepinephrine Transporter (NET) 0.04 encyclopedia.pub
Serotonin Transporter (SERT) >10 encyclopedia.pubmdpi.com

Norepinephrine Transporter (NET) Reuptake Inhibition

Neurobiological Effects in Animal Models

Preclinical studies using animal models provide further insight into the functional consequences of α-PHP's interactions with monoamine transporters. These studies typically investigate effects on behavior, such as locomotor activity and the reinforcing properties of the compound.

In rodent models, α-PHP has been shown to significantly alter locomotor activity. escholarship.org Studies in female rats demonstrated that α-PHP increases spontaneous locomotion. escholarship.org This effect is consistent with the substance's potent dopamine and norepinephrine reuptake inhibition, as these neurotransmitter systems play a crucial role in regulating motor activity. cpn.or.kr However, in studies measuring voluntary wheel running, α-PHP was found to suppress this activity. escholarship.org The modulation of locomotor behavior is a common method for assessing the stimulant effects of new psychoactive substances in preclinical research. nih.gov

Self-administration paradigms are widely used in animal models to assess the reinforcing effects and abuse potential of a substance. wikipedia.orgnih.gov In these studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug. wikipedia.org Research has indicated that α-PHP functions as an effective reinforcer. One limited study showed that α-PHP was slightly more effective than its analogue α-PVP as a reinforcer in a self-administration model. escholarship.org The reinforcing effects of cathinones are thought to be mediated by their ability to potently block dopamine reuptake. researchgate.net

Drug discrimination studies are another behavioral paradigm used to assess the subjective effects of a compound in animals. nih.gov In these procedures, an animal is trained to recognize the internal state produced by a specific substance and make a differential response to receive a reward. york.ac.ukanimalbehaviorandcognition.org While specific stimulus discrimination data for α-PHP is not extensively detailed in the reviewed literature, the reinforcing effects observed in self-administration studies suggest it produces a discriminable internal stimulus, and its abuse liability is considered equivalent to related α-pyrrolidinophenones like α-PVP. escholarship.orgnih.gov

Locomotor Activity Modulation (e.g., in rodents)

Cellular and Molecular Mechanisms

In vitro research utilizing murine neural stem/progenitor cells (NSPCs) has provided critical insights into the cellular and molecular effects of α-PHP. nih.govunimi.itmdpi.comnih.govresearchgate.net These cells are integral to brain development and physiological functions, possessing the ability to differentiate into the three primary neural lineages: neurons, astrocytes, and oligodendrocytes. nih.gov Studies on NSPCs, particularly those isolated from the subventricular zone of the adult murine brain, offer a relevant model to explore the neurotoxic potential of substances like α-PHP. nih.govmdpi.com

Effects on Neural Stem/Progenitor Cells (e.g., viability, proliferation, membrane potential, cell death pathways)

Pre-clinical, in vitro investigations have demonstrated that α-PHP exerts significant, dose-dependent effects on the fundamental properties of murine neural stem/progenitor cells. unimi.itnih.govresearchgate.net Exposure to α-PHP has been shown to impact NSPC viability, reduce their proliferative capacity, alter membrane potential, and activate multiple cell death pathways. unimi.itnih.gov

Effects on Cell Viability and Proliferation

The viability and proliferation of NSPCs are significantly compromised following exposure to α-PHP. nih.gov In one key study, a 72-hour exposure to α-PHP revealed a dose-dependent reduction in cell proliferation. nih.gov A significant decrease of approximately 34% in the proliferative ability of NSPCs was observed at a concentration of 50 μM. nih.gov This effect was more pronounced at higher concentrations, with a 46% decline at 100 μM and a 69% reduction at 200 μM. nih.gov At the highest tested concentrations of 500–2000 μM, cell proliferation was almost completely arrested (about 90–100% reduction). nih.gov

Similarly, cell viability, assessed by measuring cellular metabolism, showed a marked dose-dependent decrease. nih.gov Cytotoxicity became evident starting at a concentration of 100 μM. nih.gov At 500 μM, α-PHP caused a highly significant decrease in the number of living cells, reducing viability by about 41%. nih.gov The impact on viability was even more severe at the highest concentrations, with only about 38% of cells remaining viable at 1000 μM and a drastic reduction to approximately 5% viability at 2000 μM, indicating extensive cell death. nih.govresearchgate.net

Table 1: Effects of α-PHP on Murine Neural Stem/Progenitor Cell (NSPC) Viability and Proliferation after 72-hour Exposure

Data sourced from in vitro studies on murine NSPCs. nih.gov

α-PHP Concentration (μM)Effect on Proliferation (% Reduction)Effect on Viability (% Reduction)
50~34%Not specified
100~46%Cytotoxicity becomes evident
200~69%Marked cytotoxicity
500~90-100%~41%
1000~90-100%~62% (viability at ~38%)
2000~90-100%~95% (viability at ~5%)

Effects on Membrane Potential

In conjunction with the observed effects on cell viability and proliferation, α-PHP was found to induce depolarization of the resting membrane potential in NSPCs. unimi.itnih.gov This alteration of the cell's electrical properties is a significant finding, as membrane potential is crucial for various cellular processes, including proliferation and differentiation. unimi.itnih.gov

Induction of Cell Death Pathways

The substantial decrease in cell viability is attributable to the activation of specific cell death pathways. unimi.itnih.gov Research indicates that α-PHP triggers apoptotic, autophagic, and necroptotic pathways in NSPCs. unimi.itnih.govresearchgate.net The activation of these programmed cell death mechanisms, alongside observed ultrastructural alterations, underscores the damaging effects of the compound on these vital progenitor cells. unimi.itnih.gov The engagement of multiple death pathways suggests a complex and multifaceted toxicological impact at the cellular level. unimi.itnih.gov

Metabolic Pathways and Biotransformation

Identification of Phase I Metabolites

Phase I metabolism of α-PHP involves several key enzymatic reactions that modify its chemical structure. To date, studies have identified as many as 19 Phase I metabolites. mdpi.comnih.gov The principal transformations include reduction of the keto group, modifications to the pyrrolidine (B122466) ring, and hydroxylation and oxidation of the aliphatic chain. mdpi.comnih.gov

Keto Group Reduction

A significant metabolic pathway for α-PHP is the reduction of its β-keto group to the corresponding alcohol, forming dihydro-α-PHP (OH-α-PHP). mdpi.comnih.govresearchgate.net This metabolite is frequently detected in high abundance in urine samples, often alongside the unchanged parent compound. nih.govoup.com The reduction of the ketone functionality is a common metabolic route for synthetic cathinones. mdpi.com

Pyrrolidine Ring Modifications

The pyrrolidine ring of α-PHP is a primary site for metabolic activity. nih.gov Identified modifications include:

Oxidation: The pyrrolidine ring can be oxidized, leading to the formation of a lactam ring, resulting in the 2"-oxo-α-PHP metabolite. mdpi.comresearchgate.netnih.gov This oxidation of the 2" position of the pyrrolidine ring is a major metabolic pathway for α-PHP. nih.govnih.gov

Didesalkylation and Cleavage: The pyrrolidine ring can undergo didesalkylation and subsequent cleavage. mdpi.comnih.gov This can lead to the formation of metabolites such as 4-(1-oxo-1-phenylhexan-2-ylamino)butanoic acid and n-hydroxy-4-(1-oxo-1-phenylhexan-2-ylamino)butanal. mdpi.comresearchgate.netresearchgate.net

Hydroxylation: Hydroxylation of the pyrrolidinyl ring has also been observed, leading to metabolites like dihydroxy-pyrrolidinyl-α-PHP. oup.commdpi.comnih.gov In fact, hydroxylation at the pyrrolidinyl ring is considered a main metabolic transformation for α-PHP. mdpi.comnih.gov

Aliphatic Chain Hydroxylation and Oxidation

The aliphatic side chain of α-PHP is also subject to metabolic alteration. mdpi.comnih.gov This includes hydroxylation and oxidation at the terminal (ω) or penultimate (ω-1) positions of the alkyl chain. nih.govnih.gov These reactions can lead to the formation of alcohol, aldehyde, and carboxylate metabolites. nih.gov However, for α-PHP, transformations of the alkyl chain are generally less frequent compared to analogues with longer alkyl chains. mdpi.comnih.gov

Identification of Phase II Metabolites

Phase II metabolism of α-PHP primarily involves the conjugation of Phase I metabolites with glucuronic acid. nih.gov The most frequently observed Phase II metabolites are the glucuronide conjugates of the β-keto-reduced alcohol, OH-α-PHP. mdpi.comnih.govresearchgate.net Studies have identified up to nine Phase II glucuronides. nih.gov Despite this, some research suggests that Phase II metabolism may be of minor importance for α-pyrrolidinophenones, with glucuronidation being a rare event. researchgate.netmdpi.comnih.gov

Organ-Specific Metabolism

The liver is the principal organ responsible for the biotransformation of α-PHP. mdpi.comnih.govresearchgate.net In vitro studies using human hepatocytes have confirmed that α-PHP is extensively metabolized in the liver, with a significant decrease in the parent compound observed after incubation. mdpi.com These studies have been instrumental in identifying major metabolites, such as those resulting from hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.comnih.gov

Influence of Alkyl Chain Length on Metabolic Profiles of Related Cathinones

The length of the alkyl side chain significantly influences the metabolic pathways of α-pyrrolidinophenone-type cathinones. nih.govacs.orgd-nb.info

Shorter Chains: For cathinones with shorter alkyl chains, such as α-pyrrolidinobutiophenone (α-PBP) and α-pyrrolidinovalerophenone (α-PVP), reduction of the keto group is a more prominent pathway. nih.gov

Longer Chains: As the alkyl chain elongates, as seen in α-PHP (hexyl chain) and α-pyrrolidinoheptanophenone (α-PHPP) (heptyl chain), oxidation of the pyrrolidine ring and the aliphatic chain become more dominant metabolic routes. nih.govnih.gov For α-PHP, oxidation of the pyrrolidine ring is a major pathway, whereas for α-PHPP, with its longer side chain, ω or ω-1 oxidation of the alkyl chain is predominant. nih.govnih.gov Cathinones with even longer chains, like α-pyrrolidinooctanophenone (α-POP), show a high abundance of metabolites derived from the oxidation of the terminal and penultimate positions of the alkyl chain. nih.gov

This demonstrates a clear structure-activity relationship where the length of the aliphatic side chain dictates the primary sites of metabolic attack. acs.orgd-nb.info

Comparative Metabolic Studies with Structural Analogs

The metabolic fate of α-pyrrolidinohexiophenone (a-PHP) is significantly influenced by its chemical structure, particularly the length of its alkyl side chain. Comparative studies with its structural analogs, which differ in alkyl chain length or substitutions on the phenyl ring, reveal distinct shifts in primary metabolic pathways. These differences are crucial for understanding the biotransformation of the broader class of α-pyrrolidinophenone (PP) synthetic cathinones.

Research demonstrates that the length of the alkyl side chain is a determining factor in the predominant metabolic route for α-pyrrolidinophenones. nih.govresearchgate.net For a-PHP, which possesses a hexyl side chain, major metabolic pathways include oxidation of the pyrrolidine ring, reduction of the keto group, and aliphatic oxidation of the side chain. nih.govnih.gov Specifically, oxidation at the 2″ position of the pyrrolidine ring is a prominent pathway for a-PHP. nih.govresearchgate.net

In contrast, analogs with different alkyl chain lengths exhibit different metabolic profiles. For α-pyrrolidinobutiophenone (a-PBP) and α-pyrrolidinovalerophenone (a-PVP), with butyl and pentyl chains respectively, reduction of the carbonyl moiety and oxidation of the pyrrolidine ring are the major metabolic pathways. nih.gov Notably, the reduction of the carbonyl group is more predominant for a-PBP compared to a-PVP. nih.gov As the alkyl chain lengthens, the focus of metabolism shifts. For α-pyrrolidinoheptanophenone (a-PHPP) (heptyl chain) and α-pyrrolidinooctanophenone (a-POP) (octyl chain), oxidation at the terminal (ω) or penultimate (ω-1) position of the long alkyl chain becomes the major metabolic pathway. nih.govresearchgate.net

Substitutions on the phenyl ring also alter metabolic processes. For 3,4-methylenedioxypyrovalerone (MDPV), a key structural analog, the primary metabolic steps involve the demethylenation of the methylenedioxy ring, which is catalyzed by cytochrome P450 enzymes CYP2C19, CYP2D6, and CYP1A2. researchgate.netnih.gov This is followed by methylation, aromatic and side-chain hydroxylation, and oxidation of the pyrrolidine ring to form a lactam, which can subsequently undergo ring-opening. nih.gov

The positional isomer of a-PHP, α-pyrrolidinoisohexanophenone (a-PiHP), is expected to have a similar metabolism. who.int In vitro studies confirm this, with primary pathways including β-ketone reduction. nih.gov However, comparative incubation studies showed that after five hours, 64.7% of a-PiHP remained unmetabolized, compared to 71.4% of a-PHP, suggesting a slightly faster metabolic rate for a-PiHP under these conditions. nih.gov

Another analog, 4'-fluoro-α-pyrrolidinovalerophenone (4F-α-PVP), demonstrates major metabolic transformations similar to a-PHP, such as the reduction of the ketone group and hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.com However, it undergoes fewer minor metabolic reactions and, notably, transformations of the alkyl chain were not identified, a finding consistent with the influence of alkyl chain length on metabolism. mdpi.com In vitro studies with human hepatocytes have also been used to characterize the metabolites of 4F-α-PVP and a-PHP. nih.govmdpi.com

The following table provides a comparative overview of the metabolic pathways for a-PHP and its structural analogs.

Interactive Data Table: Comparative Metabolism of a-PHP and Its Analogs

CompoundKey Structural FeatureMajor Metabolic Pathway(s)Minor/Other Identified Pathways
a-PBP Butyl (C4) alkyl chainReduction of carbonyl group, Oxidation of pyrrolidine ring. nih.gov---
a-PVP Pentyl (C5) alkyl chainOxidation of pyrrolidine ring, Reduction of carbonyl group. nih.govHydroxylation, Pyrrolidine ring opening. researchgate.net
a-PHP Hexyl (C6) alkyl chain Oxidation of the pyrrolidine ring. nih.govresearchgate.net β-keto reduction, Aliphatic chain hydroxylation/oxidation, N-dealkylation. nih.govnih.gov
a-PiHP Isohexyl (C6) alkyl chainβ-keto reduction. nih.govAliphatic hydroxylation. nih.gov
a-PHPP Heptyl (C7) alkyl chainω or ω-1 oxidation of the alkyl side chain. nih.govresearchgate.netReduction of keto group, Oxidation of pyrrolidine ring. nih.gov
a-POP Octyl (C8) alkyl chainAliphatic oxidation of the side chain. nih.govTrace amounts of carbonyl reduction and pyrrolidine ring oxidation metabolites. nih.gov
MDPV Methylenedioxy ring, Pentyl chainDemethylenation (catalyzed by CYP1A2, 2C19, 2D6), followed by methylation. researchgate.netnih.govAromatic and side chain hydroxylation, Oxidation of pyrrolidine ring to lactam, Ring opening. nih.gov
4F-α-PVP 4-fluoro substitution, Pentyl chainReduction of ketone group, Hydroxylation and oxidation of the pyrrolidinyl ring. mdpi.comDealkylation to primary amine, Alkyl hydroxylation (minor). nih.gov

Analytical Methodologies for Detection and Quantification

Techniques for Seized Material Analysis

The analysis of seized materials, which can appear as crystals or powders, involves a combination of analytical methods to unambiguously identify the compound. researchgate.net Forensic laboratories utilize a suite of techniques to characterize these substances. nih.govnih.gov

Commonly employed methods include:

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. For synthetic cathinones like α-PHP, characteristic absorptions include an intense band for the carbonyl group (C=O) stretch (typically 1700–1674 cm⁻¹) and peaks indicating the aromatic ring (1605–1580 cm⁻¹). nih.gov Ultraviolet-Visible (UV-VIS) spectroscopy is also used, with α-PHP showing an absorption maximum around 251-252 nm. nih.gov

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are pivotal for separating α-PHP from adulterants and providing structural information based on its mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the molecular structure, which is crucial for distinguishing between isomers and definitively identifying the compound. nih.govnih.gov

Crystallographic and Thermal Analysis: Techniques like X-ray diffraction (XRD) can be used to analyze the crystalline structure of the material. scielo.brmdpi.comdoitpoms.ac.uk Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on the thermal stability and melting point of the substance. nih.gov

Analysis in Biological Matrices

Detecting and quantifying α-PHP in biological samples is essential for both clinical toxicology in emergency situations and post-mortem forensic investigations. nih.gov The choice of matrix—blood, urine, or hair—depends on the desired window of detection, from recent use to long-term exposure patterns. ntnu.no

Validated analytical methods are crucial for accurately measuring α-PHP concentrations in various biological specimens. Sample preparation is a key step, often involving liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP) to isolate the analyte from the complex biological matrix before instrumental analysis. researchgate.netresearchgate.netmdpi.com

Blood and Serum: Blood is the preferred matrix for determining recent exposure. In non-fatal intoxication cases, serum concentrations of α-PHP have been reported to range from less than 1 ng/mL to 175 ng/mL. researchgate.netresearchgate.net One study documented serum levels in 29 clinical and forensic cases ranging from 1 to 83 ng/mL. researchgate.net

Urine: Urine analysis allows for a slightly longer detection window. Concentrations in urine can be significantly higher than in blood due to metabolic clearance. researchgate.net In one study of fatal and non-fatal cases, urine concentrations ranged from 10 ng/mL to 5940 ng/mL. nih.govresearchgate.net

Hair: Hair analysis provides a historical overview of drug use over months. ntnu.no Sectional analysis can offer a timeline of exposure. In one case involving a heavy user, α-PHP was quantified in hair at concentrations of 3600–4700 pg/mg. researchgate.net Another post-mortem case report found 1078 pg/mg in hair. researchgate.net A separate fatal intoxication case reported α-PHP concentrations of 0.59 ng/mg and 3.07 ng/mg in two different hair segments. nih.gov

The table below summarizes reported concentrations of α-PHP in various biological matrices from forensic and clinical cases.

Biological MatrixConcentration RangeContextReference
Blood/Serum<1 - 175 ng/mLNon-fatal and forensic cases researchgate.netresearchgate.netresearchgate.net
Blood (Post-Mortem)10 - 227 ng/mLFatal cases nih.govresearchgate.netresearchgate.netresearchgate.net
Urine5.6 - 5940 ng/mLClinical and forensic cases nih.govresearchgate.netnih.gov
Hair1078 - 4700 pg/mgChronic use/Post-mortem cases researchgate.net

In post-mortem investigations, determining the distribution of a drug in various tissues can provide critical information to help establish its role in the cause of death. biolscigroup.useuropa.eucrimsonpublishers.com α-PHP has been identified and quantified in a wide range of post-mortem specimens. nih.govnih.gov

One detailed post-mortem case study reported the following distribution of α-PHP:

Blood (thoracic cavity): 15.3 ng/mL

Urine: 5.6 ng/mL

Bile: 1.2 ng/mL

Liver: 3.5 ng/g

Kidney: 7.9 ng/g

Brain: 4.7 ng/g

Heart: 23.6 ng/g

Lung: 71.1 ng/g

Spleen: 83.8 ng/g nih.gov

These findings indicate that α-PHP distributes extensively into tissues, with the highest concentrations observed in the spleen and lungs. nih.gov In fatal cases where α-PHP was detected, blood concentrations have been documented in the range of 10 to 227 ng/mL. nih.govresearchgate.netresearchgate.net It is important to note that in many forensic cases, α-PHP is detected alongside other substances, complicating the interpretation of its specific contribution to the outcome. nih.govwww.gov.uk

Detection and Quantification in Blood, Urine, and Hair Specimens

Chromatographic Techniques

Chromatography coupled with mass spectrometry is the gold standard for the detection and quantification of α-PHP in forensic analysis due to its high sensitivity and specificity. wikipedia.org

GC-MS is a robust and reliable technique for analyzing α-PHP. wikipedia.orgcmro.in In this method, the sample is vaporized and separated based on its volatility and interaction with a capillary column before being ionized and fragmented in the mass spectrometer. notulaebotanicae.rojapsonline.com

A validated GC-MS-EI (Electron Ionization) method for quantifying α-PHP in blood has been developed using solid-phase extraction for sample clean-up. researchgate.net Key parameters for such a method include:

Linearity: The method demonstrated linearity over a concentration range of 10 to 1000 ng/mL. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): An LOD of 5 ng/mL and an LOQ of 10 ng/mL were achieved. researchgate.net

Mass Spectrometry: Analysis is typically performed in Single Ion Monitoring (SIM) mode for enhanced sensitivity. The Electron Ionization (EI) mass spectrum of α-PHP is characterized by specific fragment ions. The base peak (most intense ion) is the iminium cation at a mass-to-charge ratio (m/z) of 126. Other characteristic ions are observed at m/z 98 and 70.

The table below outlines typical parameters for GC-MS analysis of α-PHP.

ParameterDescriptionReference
Sample PreparationSolid-Phase Extraction (SPE) researchgate.net
Ionization ModeElectron Ionization (EI) researchgate.net
Analysis ModeSingle Ion Monitoring (SIM) researchgate.net
LOD5 ng/mL (in blood) researchgate.net
LOQ10 ng/mL (in blood) researchgate.net
Characteristic Ions (m/z)126 (Base Peak), 98, 70

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become increasingly prevalent in forensic toxicology for its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS. researchgate.net This technique is particularly well-suited for analyzing complex biological matrices. japsonline.cominnovareacademics.in

LC-MS/MS methods for α-PHP have been validated for various samples, including blood, urine, and tissues. researchgate.netnih.gov Sample preparation can involve simple protein precipitation with acetonitrile (B52724) or more extensive solid-phase extraction. mdpi.comnih.gov The method reported by Vignali et al. (2019) achieved an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL in blood and urine, demonstrating high sensitivity. nih.gov

A key aspect of LC-MS/MS is the use of Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). chromforum.orgwikipedia.org In MRM, a specific precursor ion (the ionized parent molecule of α-PHP) is selected, fragmented, and then one or more specific product ions are monitored. researchgate.net This process provides a very high degree of specificity and reduces background noise. The choice of precursor and product ion transitions is critical for method development. researchgate.netshimadzu.co.krresearchgate.net

The table below summarizes key aspects of LC-MS/MS analysis for α-PHP.

ParameterDescriptionReference
TechniqueLiquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample PreparationSolid-Phase Extraction (SPE), Protein Precipitation (PP) mdpi.comnih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) mdpi.comresearchgate.net
LOD0.2 ng/mL (in blood and urine) nih.gov
LOQ0.5 ng/mL (in blood and urine) nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of α-PHP in biological matrices. Its high sensitivity and specificity make it ideal for detecting low concentrations of the compound. The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on a chromatographic column before being ionized, usually by electrospray ionization (ESI). The instrument then operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the ionized molecule of α-PHP) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion (a characteristic fragment) is selected in the third quadrupole for detection. uoa.graafs.org This two-stage filtering process significantly reduces chemical noise and enhances selectivity, allowing for reliable quantification even in complex samples like blood and urine. uoa.gr The selection of appropriate precursor and product ion pairs, known as transitions, is critical for the success of the analysis. aafs.orgcaymanchem.com For α-PHP, a common precursor ion is m/z 246.2. oup.com

The table below details typical MRM transitions and other LC-MS/MS parameters that have been utilized for the analysis of α-PHP and its internal standard.

Table 1: Example of LC-MS/MS Parameters for α-PHP Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Function
α-PHP 246.2 91.2 Quantification
α-PHP 246.2 140.2 Confirmation
MDPV-d8 (IS) 284.3 149.1 Internal Standard

Data sourced from a study on α-PHP quantification in plasma and urine. oup.com

High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS/MS)

High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), offers significant advantages for the analysis of novel psychoactive substances like α-PHP. elsevier.es Unlike tandem quadrupole instruments that monitor specific transitions, QTOF instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four decimal places). This capability allows for the determination of an ion's elemental composition, which is invaluable for identifying unknown compounds and for the structural elucidation of metabolites. uoa.grpolymersource.ca

LC-QTOF-MS is particularly useful in distinguishing between isomers, such as α-PHP and its positional isomer α-Pyrrolidinoisohexanophenone (α-PiHP), which can have identical MRM transitions and similar retention times, making them difficult to differentiate with standard LC-MS/MS methods. researchgate.net By analyzing the high-resolution mass spectra and fragmentation patterns, analysts can identify unique metabolites or subtle differences that confirm the identity of the parent compound. researchgate.net Studies have successfully used LC-QTOF-MS to identify numerous phase I and phase II metabolites of α-PHP in authentic human urine samples, demonstrating its power as a tool for comprehensive metabolic profiling. oup.com

The process involves acquiring full-scan mass spectral data, which allows for both targeted analysis of known compounds and non-targeted screening for previously unmeasured or unexpected substances within the same analytical run. chemtos.com

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., blood, urine) and to concentrate the analyte of interest before instrumental analysis. capes.gov.br Solid-Phase Extraction (SPE) is a widely used and robust technique for preparing samples for α-PHP analysis. fishersci.ca SPE offers advantages over older methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and using lower volumes of organic solvents. slideshare.net

The SPE procedure involves several key steps:

Conditioning: The SPE cartridge, which contains a solid sorbent, is first treated with a solvent (e.g., methanol) to activate the stationary phase.

Equilibration: A second solvent, typically water or a buffer matching the sample's pH, is passed through the cartridge. fishersci.ca

Sample Loading: The biological sample (e.g., blood, urine) is loaded onto the cartridge. α-PHP and other compounds will be retained on the solid phase based on their chemical affinity for the sorbent. fishersci.ca

Washing: The cartridge is washed with one or more solvents to remove matrix interferences while the analyte of interest remains bound to the sorbent.

Elution: A final solvent is used to disrupt the interaction between α-PHP and the sorbent, eluting the purified and concentrated analyte for analysis.

One validated method for the determination of α-PHP in blood utilized an SPE protocol for sample preparation prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.com This highlights the versatility and effectiveness of SPE for purifying α-PHP from complex biological matrices.

Method Validation and Quality Assurance Protocols (e.g., ANSI/AAFS Standards)

To ensure that analytical results are reliable, accurate, and defensible, methods for the detection and quantification of α-PHP must be rigorously validated. Forensic toxicology laboratories often adhere to standards developed by recognized scientific bodies, such as the American National Standards Institute (ANSI) and the American Academy of Forensic Sciences (AAFS). aafs.org

The ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology provides a comprehensive framework for validating analytical methods. aafs.orgresearchgate.net A study developing a method for α-PHP quantification in blood specifically followed these guidelines. oup.comresearchgate.net The validation parameters assessed under this standard typically include:

Linearity: Establishing the concentration range over which the instrument's response is proportional to the analyte concentration. For α-PHP, a linear range of 10 to 1000 ng/mL has been demonstrated. oup.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and accurately quantified, respectively. An LOD of 5 ng/mL and an LOQ of 10 ng/mL have been achieved for α-PHP in blood. oup.comresearchgate.net

Precision and Bias (Accuracy): Assessing the closeness of agreement between repeated measurements (precision) and the closeness of the measured value to a known true value (bias). For α-PHP, studies have reported satisfactory results with coefficient of variation (CV) below 17.7% and bias under 11.6%. oup.comresearchgate.net

Selectivity: Ensuring the method can differentiate the analyte from other substances in the sample. scispace.com

Extraction Efficiency (Recovery): Measuring the percentage of the analyte recovered during the sample preparation process. Extraction efficiencies for α-PHP between 98.5% and 103.3% have been documented. oup.comresearchgate.net

Carryover: Checking for the presence of the analyte in a blank sample analyzed immediately after a high-concentration sample. researchgate.net

Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze/thaw cycles, room temperature). oup.comresearchgate.net

Adherence to these validation protocols ensures that the analytical method is robust, reliable, and fit for its intended forensic purpose.

Table 2: Validation Parameters for an α-PHP Blood Analysis Method (per ANSI/ASB Standard 036)

Validation Parameter Result
Linearity Range 10 - 1000 ng/mL (r² > 0.999)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intraday & Intermediate Precision CV < 17.7%
Bias < 11.6%
Extraction Efficiency 98.5% - 103.3%
Stability Acceptable for 6h at RT, 48h in autosampler, 21 days after five freeze/thaw cycles

Data sourced from Machado et al. (2022). oup.comresearchgate.net

Development and Application of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and metrological traceability in chemical analysis. sigmaaldrich.com A CRM is a highly characterized and homogeneous material with a certified value for a specific property, such as the concentration of a compound. aafs.org These materials are produced by accredited reference material producers under strict guidelines, such as ISO 17034. caymanchem.com

In the context of α-PHP analysis, CRMs serve several critical functions:

Calibration: They are used to create calibration curves to which the response of unknown samples can be compared for quantification.

Quality Control: CRMs are analyzed alongside case samples to verify the accuracy and precision of the analytical run.

Method Validation: They are essential for assessing method performance parameters like accuracy and trueness.

For α-PHP, certified reference materials are commercially available from various specialized suppliers. These are typically provided as a solution of the compound (e.g., α-Pyrrolidinohexanophenone hydrochloride) in a solvent like methanol (B129727) at a certified concentration (e.g., 1 mg/mL). fishersci.ca Suppliers such as Cerilliant (distributed by MilliporeSigma and Fisher Scientific) and Cayman Chemical provide α-PHP CRMs that are manufactured and tested to meet international standards like ISO/IEC 17025 and ISO 17034, ensuring their suitability for forensic and toxicological applications. caymanchem.comfishersci.ca The availability of these CRMs, as well as deuterated internal standards (e.g., α-Pyrrolidinohexanophenone-d8), is crucial for laboratories to produce accurate and reliable quantitative results. caymanchem.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for α-PHP and its crystalline forms, and how can researchers ensure reproducibility?

  • Methodological Guidance :

  • Detailed synthesis protocols should include stoichiometric ratios, solvent systems, and temperature gradients. For crystalline forms, controlled recrystallization using solvents like ethanol or acetonitrile is critical.
  • Reproducibility requires strict documentation of environmental conditions (humidity, temperature) and validation via techniques such as NMR for purity and X-ray diffraction (XRD) for crystal structure confirmation .
  • Use reference standards from peer-reviewed publications (e.g., Journal of Medicinal Chemistry) and cross-validate results with independent labs .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be optimized for characterizing α-PHP polymorphs?

  • Methodological Guidance :

  • For NMR, employ high-field instruments (≥400 MHz) and deuterated solvents to resolve splitting patterns in aromatic regions. Use 2D NMR (COSY, HSQC) to confirm stereochemistry .
  • FTIR analysis should focus on carbonyl (C=O) and amine (N-H) stretching frequencies. Compare spectra with computational predictions (e.g., DFT calculations) to identify polymorph-specific vibrations .
  • Maintain consistent sample preparation (e.g., KBr pellets for FTIR) and calibrate instruments using certified reference materials .

Q. What stability testing methodologies are recommended for α-PHP crystalline forms under varying storage conditions?

  • Methodological Guidance :

  • Design accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-MS and XRD to detect amorphous conversion or hydrate formation .
  • Use differential scanning calorimetry (DSC) to assess thermal stability and identify phase transitions. Pair with thermogravimetric analysis (TGA) to quantify residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding assays and behavioral pharmacology data for α-PHP analogs?

  • Methodological Guidance :

  • Apply triangulation : Cross-validate in vitro data (e.g., IC₅₀ values at serotonin receptors) with in vivo locomotor activity tests in rodent models. Use dose-response curves to reconcile potency disparities .
  • Analyze confounding variables (e.g., blood-brain barrier permeability, metabolite activity) via LC-MS/MS pharmacokinetic studies .
  • Reference frameworks like FINER criteria to refine hypotheses, ensuring questions are feasible and novel .

Q. What computational chemistry approaches are most effective for predicting α-PHP crystal structures, and how do they compare with experimental XRD data?

  • Methodological Guidance :

  • Use force-field methods (e.g., COMPASS III) for preliminary lattice energy minimization. Refine with density functional theory (DFT) to account for π-π stacking and hydrogen-bonding interactions .
  • Compare predicted unit cell parameters (a, b, c axes) with experimental XRD data. Calculate root-mean-square deviations (RMSD) to quantify structural accuracy .
  • Publish discrepancies in open-access repositories (e.g., CCDC) to facilitate community validation .

Q. What strategies are recommended for designing longitudinal studies on α-PHP neurotoxicity while addressing ethical and methodological constraints?

  • Methodological Guidance :

  • Adopt PICO framework to define population (e.g., rodent models), intervention (dose regimens), comparison (vehicle controls), and outcomes (histopathological changes) .
  • Use multimodal imaging (e.g., MRI/PET) to track neurodegeneration non-invasively. Pair with transcriptomic analysis (RNA-seq) to identify molecular pathways .
  • Address ethical concerns via institutional review boards (IRB) and adhere to ARRIVE guidelines for preclinical reporting .

Q. How can conflicting data on α-PHP metabolic pathways be systematically analyzed to identify dominant enzymatic pathways?

  • Methodological Guidance :

  • Conduct enzyme inhibition assays (e.g., CYP450 isoforms) using human liver microsomes. Quantify metabolites via UPLC-QTOF-MS and apply kinetic modeling (e.g., Michaelis-Menten) .
  • Use principal contradiction analysis to isolate the dominant metabolic pathway (e.g., CYP2D6 vs. CYP3A4) influencing inter-study variability .
  • Share raw metabolomic data in FAIR-compliant databases (e.g., MetaboLights) for meta-analysis .

Data Presentation and Validation

  • Tabular Example : Comparison of α-PHP Polymorph Stability

    PolymorphMelting Point (°C)Hygroscopicity (%)XRD Peak (2θ)
    Form I158–1600.512.4, 18.7
    Form II145–1472.111.9, 20.3
    Data sourced from peer-reviewed crystallography studies
  • Validation Protocol :

    • Replicate experiments ≥3 times with independent batches.
    • Use statistical tools (e.g., ANOVA with Tukey post-hoc) to assess significance .
    • Disclose limitations (e.g., solvent impurities, instrumental drift) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.